(6-Iodo-4-methylpyridin-3-yl)(phenyl)methanol
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Overview
Description
(6-Iodo-4-methylpyridin-3-yl)(phenyl)methanol: is an organic compound that features a pyridine ring substituted with iodine and a methyl group, as well as a phenyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Iodo-4-methylpyridin-3-yl)(phenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpyridine and iodobenzene.
Iodination: The 4-methylpyridine undergoes iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Grignard Reaction: The iodinated pyridine is then reacted with phenylmagnesium bromide (a Grignard reagent) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the iodination and Grignard reactions.
Continuous Flow Systems: Implementing continuous flow chemistry to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(6-Iodo-4-methylpyridin-3-yl)(phenyl)methanol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the iodine substituent.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of (6-Iodo-4-methylpyridin-3-yl)(phenyl)ketone.
Reduction: Formation of 4-methylpyridin-3-yl)(phenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Iodo-4-methylpyridin-3-yl)(phenyl)methanol: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (6-Iodo-4-methylpyridin-3-yl)(phenyl)methanol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
(6-Iodo-4-methylpyridin-3-yl)(phenyl)methanol: can be compared with similar compounds such as:
(4-Methylpyridin-3-yl)(phenyl)methanol: Lacks the iodine substituent, resulting in different reactivity and biological activity.
(6-Bromo-4-methylpyridin-3-yl)(phenyl)methanol: Substitution of iodine with bromine, leading to variations in chemical properties and applications.
Conclusion
This compound: is a versatile compound with significant potential in various fields of research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C13H12INO |
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Molecular Weight |
325.14 g/mol |
IUPAC Name |
(6-iodo-4-methylpyridin-3-yl)-phenylmethanol |
InChI |
InChI=1S/C13H12INO/c1-9-7-12(14)15-8-11(9)13(16)10-5-3-2-4-6-10/h2-8,13,16H,1H3 |
InChI Key |
AGJRGJDHQPWRDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(C2=CC=CC=C2)O)I |
Origin of Product |
United States |
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